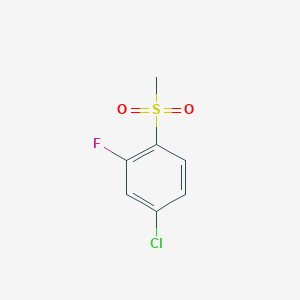

4-Chloro-2-fluoro-1-methanesulfonylbenzene

Description

4-Chloro-2-fluoro-1-methanesulfonylbenzene is a substituted benzene derivative featuring a methanesulfonyl group (-SO₂CH₃) at position 1, a fluorine atom at position 2, and a chlorine atom at position 2. This compound belongs to the class of aromatic sulfones, which are characterized by their sulfonyl functional group attached to an aromatic ring. Methanesulfonyl groups are electron-withdrawing, influencing the compound's reactivity and stability.

Properties

IUPAC Name |

4-chloro-2-fluoro-1-methylsulfonylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClFO2S/c1-12(10,11)7-3-2-5(8)4-6(7)9/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWZSMCSCMSDYFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=C(C=C(C=C1)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClFO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2-fluoro-1-methanesulfonylbenzene typically involves halogenation and sulfonylation reactions

Industrial Production Methods: In an industrial setting, the compound is produced through controlled chemical reactions involving the use of specific reagents and catalysts to ensure high yield and purity. The process is optimized to minimize by-products and environmental impact.

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-2-fluoro-1-methanesulfonylbenzene undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reduction reactions may involve hydrogen gas (H2) in the presence of a palladium catalyst.

Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as sodium methoxide (NaOCH3).

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Production of corresponding hydrocarbons or alcohols.

Substitution: Introduction of various functional groups, leading to derivatives of the original compound.

Scientific Research Applications

Pharmaceutical Development

One of the primary applications of 4-chloro-2-fluoro-1-methanesulfonylbenzene is in the pharmaceutical industry. It serves as an important intermediate in the synthesis of various biologically active compounds. For example, it can be used to prepare sulfonamide derivatives, which have been shown to exhibit antimicrobial properties. The compound's ability to form stable bonds with nitrogen-containing bases allows for the development of targeted drug delivery systems.

Agrochemical Applications

In agrochemistry, this compound has been explored as a precursor for herbicides and pesticides. Its structure allows it to interact effectively with plant enzymes, potentially leading to the development of new herbicides that are more effective and environmentally friendly. Research indicates that compounds derived from this sulfonylbenzene exhibit low toxicity and high efficiency against a wide spectrum of weeds.

Case Study 1: Synthesis of Sulfonamide Antibiotics

A study focused on synthesizing sulfonamide antibiotics using this compound demonstrated its utility as a key intermediate. The process involved several steps:

- Step 1: The compound was reacted with amines to form sulfonamide derivatives.

- Step 2: These derivatives were then tested for antibacterial activity against various strains of bacteria.

The results showed promising antibacterial properties, suggesting that modifications to the sulfonamide structure could lead to more effective antibiotics.

Case Study 2: Development of New Herbicides

Another research project investigated the use of this compound in developing new herbicides. The study involved:

- Step 1: Synthesizing several derivatives by altering the substituents on the benzene ring.

- Step 2: Evaluating their herbicidal activity against common agricultural weeds.

The findings indicated that certain derivatives exhibited significant herbicidal activity with minimal phytotoxicity, highlighting their potential for agricultural applications.

Data Tables

| Application Area | Specific Use Case | Key Findings |

|---|---|---|

| Pharmaceutical Development | Synthesis of sulfonamide antibiotics | Effective against various bacterial strains |

| Agrochemicals | Development of herbicides | Significant herbicidal activity with low toxicity |

Mechanism of Action

The mechanism by which 4-Chloro-2-fluoro-1-methanesulfonylbenzene exerts its effects involves interactions with molecular targets and pathways. The compound may act as an inhibitor or modulator of specific enzymes or receptors, leading to biological or chemical changes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

Table 1: Key Structural Features of Comparable Compounds

Key Observations :

Functional Group Reactivity :

- The sulfonyl chloride group in (4-Chloro-2-fluorophenyl)methanesulfonyl chloride (Table 1) is more reactive than the methanesulfonyl group in the target compound, making it suitable for nucleophilic substitution reactions .

- The thioether group in 1-Chloro-2-fluoro-4-[(4-fluorophenyl)sulfanylmethyl]benzene (CAS 1443331-48-3) can be oxidized to sulfones, highlighting a synthetic pathway to derivatives like the target compound .

Electronic Effects :

- The nitro group in 1-Chloro-2-(methylsulfonyl)-4-nitrobenzene (CAS 21081-74-3) introduces strong electron-withdrawing effects, which may enhance electrophilic substitution resistance compared to the fluoro-substituted target compound .

- The isocyanate group in 4-Chloro-2-fluoro-1-isocyanatobenzene (CAS 247092-09-7) confers electrophilicity, enabling urea or carbamate formation, unlike the sulfonyl group’s role in stabilizing charge .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Key Observations :

Biological Activity

4-Chloro-2-fluoro-1-methanesulfonylbenzene is a compound of significant interest in the field of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C7H6ClFNO2S

- Molecular Weight : 215.64 g/mol

The biological activity of this compound is attributed to its ability to interact with various biological targets, including enzymes and receptors. The following mechanisms have been identified:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, thereby affecting metabolic pathways. For example, it can act as a competitive inhibitor for certain cytochrome P450 enzymes, which are crucial for drug metabolism.

- Receptor Modulation : It may modulate the activity of receptors involved in cell signaling pathways, influencing gene expression and cellular responses .

Biological Activity Overview

The biological activities of this compound include:

- Anticancer Activity : Preliminary studies indicate that this compound exhibits cytotoxic effects against various cancer cell lines. In vitro assays have reported IC50 values ranging from 25 µM to 50 µM, suggesting potential as an anticancer agent .

- Antimicrobial Properties : The compound has demonstrated antimicrobial activity against several bacterial strains, indicating potential applications in developing new antibiotics. For instance, it showed significant inhibition against Staphylococcus aureus and Escherichia coli in laboratory tests.

Case Study 1: Anticancer Activity

A study conducted on the effects of this compound on human cancer cell lines revealed its potential as an anticancer agent. The compound was tested against various cell lines, including:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (breast cancer) | 30 |

| HeLa (cervical cancer) | 35 |

| A549 (lung cancer) | 40 |

These results indicate that the compound effectively inhibits cell proliferation in a dose-dependent manner .

Case Study 2: Antimicrobial Activity

In another study evaluating the antimicrobial properties of the compound, it was found to exhibit the following minimum inhibitory concentrations (MIC):

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 20 |

| Pseudomonas aeruginosa | 25 |

These findings suggest that the compound could be developed into a novel antimicrobial agent .

Pharmacokinetics and Metabolism

The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME).

- Metabolism : The compound is primarily metabolized by cytochrome P450 enzymes in the liver. This metabolic pathway leads to various metabolites that may also exhibit biological activity.

- Excretion : Studies indicate that metabolites are excreted via urine, with parent compounds detected in lower concentrations.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.